

2,4,6-Trichloro-5-methylpyrimidine: A Versatile Intermediate in Chemical Synthesis

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Compound of Interest

Compound Name: **2,4,6-Trichloro-5-methylpyrimidine**

Cat. No.: **B154744**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-methylpyrimidine is a highly reactive heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its trifunctional nature, arising from the three reactive chlorine atoms on the pyrimidine ring, allows for sequential and regioselective nucleophilic substitution reactions. This property makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional dyes. The presence of the methyl group at the 5-position can also influence the steric and electronic properties of the final products, offering a handle for fine-tuning molecular interactions with biological targets.^[1]

This technical guide provides a comprehensive overview of **2,4,6-trichloro-5-methylpyrimidine**, including its physicochemical properties, detailed synthesis protocols, and its application in the synthesis of bioactive molecules, with a particular focus on its role in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4,6-trichloro-5-methylpyrimidine** is presented in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
CAS Number	1780-36-5	ChemShuttle
Molecular Formula	C ₅ H ₃ Cl ₃ N ₂	ChemShuttle
Molecular Weight	197.45 g/mol	ChemShuttle
Appearance	White crystalline solid	ChemShuttle
Melting Point	68-71 °C	ChemShuttle
Solubility	Limited solubility in water, soluble in polar organic solvents like DMSO.	ChemShuttle
Storage	Store in a tightly sealed container at room temperature, away from moisture and light.	ChemShuttle

Synthesis of 2,4,6-Trichloro-5-methylpyrimidine

The primary synthetic route to **2,4,6-trichloro-5-methylpyrimidine** involves the chlorination of a 5-methylbarbituric acid derivative. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

This protocol describes the synthesis of **2,4,6-trichloro-5-methylpyrimidine** from 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid).

Materials:

- 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
- Phosphorus oxychloride (POCl₃)
- N,N-dimethylaniline
- Dichloromethane (CH₂Cl₂)

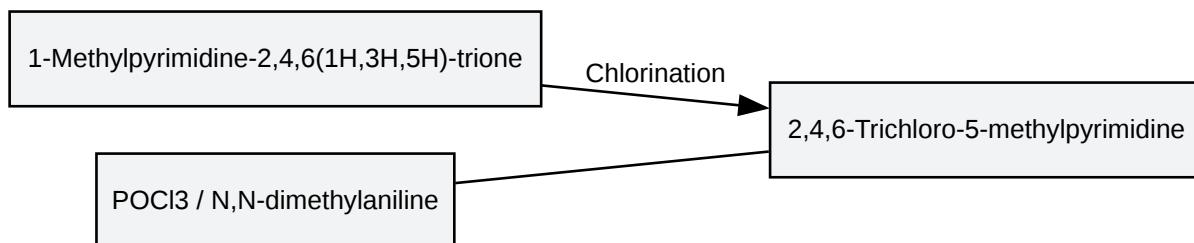
- Water

- Ice

Procedure:

- In a flask equipped with a reflux condenser and a dropping funnel, add phosphorus oxychloride.
- Slowly add N,N-dimethylaniline to the phosphorus oxychloride with cooling and stirring.
- Add 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione portion-wise to the mixture. An exothermic reaction will occur.
- Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.
- After cooling, carefully pour the reaction mixture into ice-water.
- Extract the aqueous mixture with dichloromethane.
- Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- The crude **2,4,6-trichloro-5-methylpyrimidine** can be further purified by recrystallization or distillation under reduced pressure.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.



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Caption: Synthesis of **2,4,6-Trichloro-5-methylpyrimidine**.

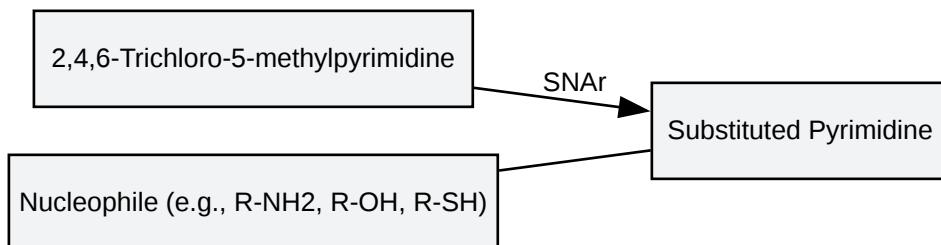
Reactivity and Applications as a Chemical Intermediate

The three chlorine atoms on the pyrimidine ring of **2,4,6-trichloro-5-methylpyrimidine** exhibit different reactivities towards nucleophiles, allowing for controlled, stepwise substitutions. The chlorine atoms at the 2- and 6-positions are generally more reactive than the one at the 4-position. This differential reactivity is key to its utility as a scaffold for building complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

2,4,6-Trichloro-5-methylpyrimidine readily undergoes nucleophilic aromatic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are fundamental to its application in drug discovery and materials science.

The general workflow for a nucleophilic substitution reaction is depicted in the following diagram.



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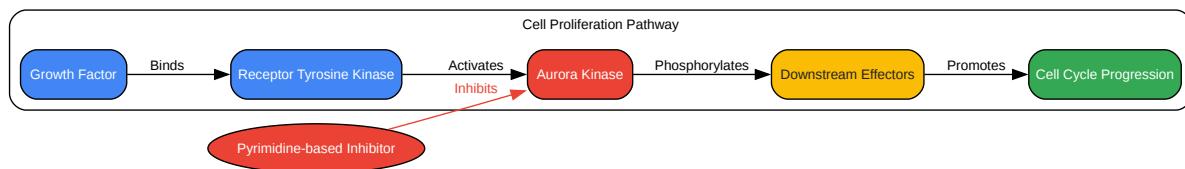
Caption: General Nucleophilic Substitution Workflow.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The ability to introduce various substituents onto the pyrimidine ring allows for the optimization of binding to the ATP pocket of kinases. While many examples in the literature utilize the non-methylated 2,4,6-trichloropyrimidine, the principles are directly applicable to the 5-methyl analog.

For instance, 2,4,6-trichloropyrimidine is a starting material for the synthesis of Aurora kinase inhibitors.^[2] These inhibitors play a role in regulating mitosis, and their dysregulation is implicated in cancer. A general synthetic strategy involves the sequential substitution of the chlorine atoms with different amine nucleophiles.

The signaling pathway affected by such inhibitors can be visualized as follows.



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Caption: Inhibition of Aurora Kinase Signaling Pathway.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for the monosubstitution of **2,4,6-trichloro-5-methylpyrimidine** with an amine nucleophile.

Materials:

- **2,4,6-Trichloro-5-methylpyrimidine**
- Amine (e.g., aniline, benzylamine)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol)
- Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

Procedure:

- Dissolve **2,4,6-trichloro-5-methylpyrimidine** in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the amine (1 equivalent) to the solution.
- Add the base (1-1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the solvent under reduced pressure.
- Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the organic layer and purify the product by column chromatography on silica gel.

Conclusion

2,4,6-Trichloro-5-methylpyrimidine is a highly versatile and valuable chemical intermediate. Its trifunctional reactivity allows for the construction of complex molecular architectures through controlled, sequential nucleophilic substitutions. This feature has been exploited in the synthesis of various compounds, particularly in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. The detailed protocols and reactivity patterns described in this guide are intended to facilitate its use by researchers and professionals in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

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